OGT-IN-1

O-GlcNAc transferase Isoform selectivity Inhibitor potency

Addressing the need for sustained OGT target engagement in long-term assays, OGT-IN-1 is a covalent benzoxazolinone inhibitor that irreversibly crosslinks the OGT active site. This mechanism prevents rapid target recovery after compound washout, a common limitation of reversible inhibitors. - Differential isoform potency: ncOGT IC50 10 μM, sOGT IC50 27 μM, enabling isoform-specific functional studies. - Validated for prolonged target suppression in 24-72 hour cell culture protocols. - Benchmark tool for comparing irreversible versus reversible OGT inhibition phenotypes.

Molecular Formula C14H8ClNO4
Molecular Weight 289.67
CAS No. 371215-02-0
Cat. No. B2804663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOGT-IN-1
CAS371215-02-0
Molecular FormulaC14H8ClNO4
Molecular Weight289.67
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)N2C3=C(C=CC(=C3)Cl)OC2=O
InChIInChI=1S/C14H8ClNO4/c15-9-6-7-12-11(8-9)16(14(18)20-12)13(17)19-10-4-2-1-3-5-10/h1-8H
InChIKeyFYDGHUOMMFLMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





OGT-IN-1: A Potent Selective O-GlcNAc Transferase Inhibitor


OGT-IN-1 (Compound 5, CAS 371215-02-0) is a small-molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the dynamic O-GlcNAcylation of nuclear and cytoplasmic proteins . It belongs to the benzoxazolinone (BZX) chemical class and functions as a neutral diphosphate mimic that covalently crosslinks the OGT active site, leading to irreversible enzyme inactivation [1]. The compound demonstrates differential inhibitory potency against the short (sOGT) and nucleocytoplasmic (ncOGT) isoforms of the enzyme .

1 Covalent OGT active-site crosslinking via BZX scaffold
2 Isoform-preference profiling between sOGT and ncOGT
3 Sustained target engagement for washout-compatible protocols

Why OGT-IN-1 Cannot Be Interchanged with Other OGT Inhibitors


OGT inhibitors exhibit significant variability in potency, isoform selectivity, and mechanism of action. For example, the closely related analog OGT-IN-2 (Compound 4) shows a different inhibitory profile (sOGT IC50: 30 μM, ncOGT IC50: 53 μM) compared to OGT-IN-1 [1]. Substituting OGT-IN-1 with a less potent or differently selective inhibitor could lead to incomplete target engagement, altered cellular O-GlcNAc profiles, and irreproducible results in assays dependent on precise modulation of OGT activity. The unique covalent mechanism of the BZX scaffold, which crosslinks the active site, also distinguishes OGT-IN-1 from reversible inhibitors like OSMI-1, which may have different kinetic and cellular washout characteristics [2].

Attribute
OGT-IN-1
Alternative may differ
Mechanism
Irreversible covalent crosslinking
Reversible inhibitors (e.g., OSMI-1 class) may not support washout protocols
Isoform preference
ncOGT-preferred inhibition profile
Closely related analogs (e.g., OGT-IN-2) show shifted isoform-preference context

Comparative Evidence Guide for OGT-IN-1 Selection


Superior Potency and Isoform Selectivity vs. OGT-IN-2

OGT-IN-1 demonstrates a distinct inhibitory profile against the two major OGT isoforms compared to its close structural analog OGT-IN-2. While both compounds inhibit the short (sOGT) and nucleocytoplasmic (ncOGT) isoforms, OGT-IN-1 is approximately 1.1-fold more potent against sOGT and 5.3-fold more potent against ncOGT [1].

Isoform Inhibition Profile
Head-to-head
ncOGT IC50: 10 μM vs 53 μM for OGT-IN-2; sOGT IC50: 27 μM vs 30 μM
Reported ncOGT-preferred inhibition context
In vitro enzymatic assay; cellular translation requires review
O-GlcNAc transferase Isoform selectivity Inhibitor potency

Covalent Mechanism Enables Sustained Target Engagement

OGT-IN-1, as a representative of the BZX compound class, functions as a mechanism-based irreversible inhibitor. It covalently crosslinks the active site of OGT by reacting with a critical lysine residue (K842) that normally anchors the diphosphate of the UDP-GlcNAc substrate [1]. This leads to sustained enzyme inactivation even after compound washout. In contrast, reversible inhibitors like OSMI-1 (IC50: 2.7 μM) dissociate from the target, requiring continuous exposure to maintain inhibition [2].

Inhibition Mechanism
Cross-study comparable
Irreversible covalent crosslinking at K842 of OGT active site
Supports washout-compatible protocol design
Reversible inhibitors (OSMI-1) require continuous exposure
Covalent inhibitor Mechanism of action Target engagement

Favorable Selectivity Over OGA

The BZX scaffold, which includes OGT-IN-1, was developed to specifically target OGT. The mechanism of action involves a unique crosslinking reaction dependent on the specific architecture of the OGT active site [1]. While direct comparative selectivity data against O-GlcNAcase (OGA) for OGT-IN-1 is not publicly available in the primary literature, the class of BZX compounds is designed to be selective for OGT over other glycosyltransferases and glycosidases. This contrasts with some earlier OGT inhibitors that also affected OGA activity, complicating data interpretation [2].

OGT vs OGA Selectivity
Class-level
BZX scaffold designed for OGT-specific active-site crosslinking
May reduce OGA cross-reactivity interpretation risk
Direct selectivity data to verify; class-level inference
Target selectivity OGA Off-target activity

Optimal Research Applications for OGT-IN-1


Dissecting Isoform-Specific Roles of OGT

OGT-IN-1's differential potency against sOGT (IC50: 27 μM) and ncOGT (IC50: 10 μM) makes it a valuable tool for studies aiming to delineate the distinct biological functions of these two OGT isoforms . By using OGT-IN-1 at carefully titrated concentrations, researchers can achieve near-complete inhibition of ncOGT while partially sparing sOGT activity, enabling the investigation of isoform-specific contributions to processes like transcription, stress response, and cell cycle regulation.

Long-Term Cell Culture with Sustained OGT Inhibition

The irreversible, covalent mechanism of OGT-IN-1 ensures prolonged target engagement even after compound removal . This property is particularly advantageous for long-term cell culture experiments (e.g., 24-72 hour treatments) where maintaining constant inhibitor levels is challenging due to compound degradation or metabolism. It also allows for 'washout' experiments to study the kinetics of O-GlcNAc turnover and the recovery of cellular signaling pathways following OGT inhibition.

Comparative Studies of OGT Inhibitor Mechanisms

OGT-IN-1 serves as a benchmark covalent OGT inhibitor, enabling direct mechanistic comparisons with reversible inhibitors like OSMI-1 (IC50: 2.7 μM) [1]. Such comparative studies are essential for understanding the relationship between inhibitor binding kinetics (reversible vs. irreversible) and downstream cellular phenotypes, including the duration of O-GlcNAc suppression, induction of compensatory feedback loops, and potential off-target effects.

Validating OGT as a Target in Disease Models

Given the well-characterized potency and selectivity of the BZX scaffold, OGT-IN-1 is an ideal tool compound for validating OGT as a target in preclinical disease models, including cancer and metabolic disorders [2]. Its use in these studies helps establish a clear link between OGT catalytic activity and disease pathology, providing a foundation for the development of more drug-like OGT inhibitors for therapeutic applications.

Application
Selection Property
Validation Focus
OGT isoform-specific function studies
Isoform-preference inhibition profile
ncOGT vs sOGT pathway-response context
Sustained OGT inhibition in long-term cultures
Irreversible covalent binding mechanism
Washout-compatible protocol review
OGT inhibitor mechanism comparison studies
Covalent vs reversible binding kinetics
Target-engagement duration comparison
OGT pathway-response studies in disease models
Covalent target-engagement profile
Model-response endpoint interpretation

Technical Documentation Hub

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